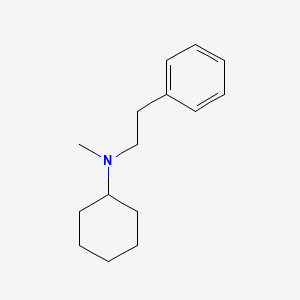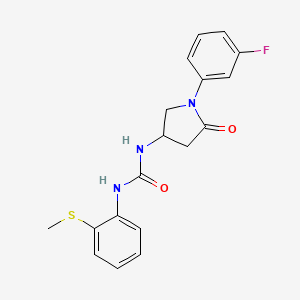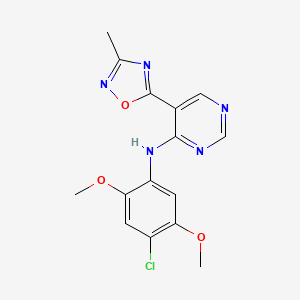
N-methyl-N-phenethylcyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-phenethylcyclohexanamine, also known as Methoxyphenamine (MPA), is a psychoactive drug that belongs to the class of amphetamines. It was first synthesized in the 1930s and has been used for various purposes, including as a stimulant, an appetite suppressant, and a decongestant. Synthesis Method: The synthesis of N-methyl-N-phenethylcyclohexanamine involves the reaction of phenethylamine with cyclohexanone in the presence of methylamine. The reaction leads to the formation of N-methyl-N-phenethylcyclohexanone, which is then reduced using sodium borohydride to produce N-methyl-N-phenethylcyclohexanamine. The synthesis of N-methyl-N-phenethylcyclohexanamine is relatively simple and can be carried out in a laboratory setting. Scientific Research Application: N-methyl-N-phenethylcyclohexanamine has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties, similar to other amphetamines, and has been used to study the mechanisms of action of these drugs. Additionally, N-methyl-N-phenethylcyclohexanamine has been used as a model compound for the development of new psychoactive drugs. Mechanism of Action: The mechanism of action of N-methyl-N-phenethylcyclohexanamine is similar to other amphetamines. It acts as a releasing agent for dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a range of effects, including increased alertness, focus, and euphoria. Biochemical and Physiological Effects: The biochemical and physiological effects of N-methyl-N-phenethylcyclohexanamine are similar to other amphetamines. It increases the release of dopamine, norepinephrine, and serotonin, leading to increased activity in the brain. This results in a range of effects, including increased heart rate, blood pressure, and body temperature. Additionally, N-methyl-N-phenethylcyclohexanamine can cause appetite suppression and insomnia. Advantages and Limitations for Lab Experiments: The advantages of using N-methyl-N-phenethylcyclohexanamine in lab experiments include its relatively simple synthesis method, its similarity to other amphetamines, and its well-documented effects on the central nervous system. However, limitations of using N-methyl-N-phenethylcyclohexanamine in lab experiments include its potential for abuse and its potential side effects, which can make it difficult to study in humans. Future Directions: There are several future directions for the study of N-methyl-N-phenethylcyclohexanamine. One area of research is the development of new psychoactive drugs based on the structure of N-methyl-N-phenethylcyclohexanamine. Additionally, further research is needed to fully understand the mechanisms of action of N-methyl-N-phenethylcyclohexanamine and its effects on the central nervous system. Finally, research is needed to determine the potential therapeutic uses of N-methyl-N-phenethylcyclohexanamine and other amphetamines. In conclusion, N-methyl-N-phenethylcyclohexanamine is a psychoactive drug that has been used for various purposes, including as a stimulant, an appetite suppressant, and a decongestant. It has been extensively studied in scientific research and has been used as a model compound for the development of new psychoactive drugs. The synthesis of N-methyl-N-phenethylcyclohexanamine is relatively simple, and it has well-documented effects on the central nervous system. However, its potential for abuse and potential side effects make it difficult to study in humans. Future research is needed to fully understand the mechanisms of action of N-methyl-N-phenethylcyclohexanamine and its potential therapeutic uses.
Propriétés
IUPAC Name |
N-methyl-N-(2-phenylethyl)cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-16(15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2,4-5,8-9,15H,3,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFMWNMKPNOLAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenethylcyclohexanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide](/img/structure/B2459699.png)



![4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol](/img/structure/B2459704.png)
![1-(3-bromophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2459705.png)


![6-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2459717.png)
![3-(2-Pyrimidinyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B2459718.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2459719.png)


![4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2459722.png)